molecular formula C11H15NO2 B13158568 3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol

3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol

Cat. No.: B13158568
M. Wt: 193.24 g/mol
InChI Key: WBBYJQPNMQQGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol is an organic compound with a cyclobutane ring substituted with an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyphenylacetonitrile with a suitable cyclizing agent, followed by reduction and amination steps to introduce the amino group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can lead to a variety of derivatives with modified functional groups .

Scientific Research Applications

3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol
  • 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol
  • 3-(Methylamino)cyclobutan-1-ol

Uniqueness

3-Amino-3-(3-methoxyphenyl)cyclobutan-1-ol is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different properties and applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-amino-3-(3-methoxyphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H15NO2/c1-14-10-4-2-3-8(5-10)11(12)6-9(13)7-11/h2-5,9,13H,6-7,12H2,1H3

InChI Key

WBBYJQPNMQQGBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CC(C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.